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Compound of Interest

2-Amino-4,6-
Compound Name: o o
bis(difluoromethoxy)pyrimidine

Cat. No.: B1317642

An In-depth Technical Guide on the Potential Research Applications of 2-Amino-4,6-
bis(difluoromethoxy)pyrimidine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous
natural molecules and synthetic drugs with a wide array of biological activities, including anti-
cancer, anti-viral, and anti-inflammatory properties.[1][2] Its prevalence in FDA-approved drugs
underscores its significance as a "privileged scaffold" in drug discovery. Concurrently, the
introduction of fluorine-containing functional groups is a well-established strategy to enhance
the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide focuses
on the potential research applications of a unique molecule combining these features: 2-
Amino-4,6-bis(difluoromethoxy)pyrimidine.

While direct research on this specific compound is not yet widely published, this document
extrapolates its potential applications based on the known properties of the difluoromethoxy (-
OCHF2) group and the extensive biological activities of structurally related 2-aminopyrimidine
derivatives. This guide aims to provide a solid rationale and practical experimental frameworks
for researchers interested in exploring its therapeutic potential.
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Core Compound Details

Basic identifiers for 2-Amino-4,6-bis(difluoromethoxy)pyrimidine are provided below.

Property Value

Chemical Name 2-Amino-4,6-bis(difluoromethoxy)pyrimidine
CAS Number 86209-44-1

Molecular Formula CeHsFaN3O:2

Molecular Weight 227.12 g/mol

Synonym 4,6-Bis(difluoromethoxy)-2-pyrimidinamine

The Difluoromethoxy Group: A Key to Enhanced
Properties

The difluoromethoxy (-OCHF2) group is increasingly utilized in medicinal chemistry as a
bioisosteric replacement for more metabolically labile groups like methoxy (-OCH?s) or hydroxyl
(-OH).[3][4] Its unique electronic properties can significantly enhance a molecule's drug-like
characteristics.
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Physicochemical Property

Description

Metabolic Stability

The C-F bonds are stronger than C-H bonds,
making the -OCHF2 group resistant to oxidative
metabolism (e.g., O-demethylation), which can

lead to a longer plasma half-life.[4]

Lipophilicity

The -OCHF2 group increases lipophilicity, which
can improve membrane permeability and
bioavailability. It is considered a "lipophilic
hydrogen bond donor".[3][5]

Hydrogen Bonding Capability

Unlike the trifluoromethoxy (-OCFs) group, the -
OCHF2 group retains a polarized C-H bond that
can act as a weak hydrogen bond donor,

potentially enhancing target binding affinity.[3][5]

Conformational Effects

The steric and electronic nature of the -OCHF2
group can influence the molecule's
conformation, locking it into a more bioactive

shape for a specific target.

Bioisosterism

It serves as a bioisostere for hydroxyl, thiol, and
amine functionalities, allowing for fine-tuning of
a compound's properties while maintaining key

interactions.[3]

Postulated Synthetic Pathway

A direct, published synthesis for 2-Amino-4,6-bis(difluoromethoxy)pyrimidine is not readily

available. However, a plausible synthetic route can be postulated based on established

methods for analogous pyrimidines, such as the dimethoxy and dichloro derivatives.[6][7][8]

The most likely pathway involves the conversion of a dihydroxy pyrimidine precursor to a

dichloro intermediate, followed by nucleophilic substitution with a difluoromethoxy source.
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Caption: Postulated two-step synthesis of the target compound.

Experimental Protocol: General Synthesis of 2-Amino-
4,6-dichloropyrimidine (Precursor)

This protocol is adapted from established procedures for the chlorination of 2-amino-4,6-
dihydroxypyrimidine.[7]

e Reaction Setup: In a round-bottom flask equipped with a stirrer, condenser, and addition
funnel, charge phosphorus oxychloride (POCIs, ~3.5 eq) and 2-amino-4,6-
dihydroxypyrimidine (1.0 eq).

e Heating: Heat the mixture to approximately 60°C.

» Addition of Base: Slowly add N,N-dimethylaniline (~2.0 eq) over several hours while
maintaining the temperature between 60-70°C.

» Reaction Monitoring: Stir the mixture for an additional hour after the addition is complete.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
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o Work-up: Carefully pump the reaction mixture into a separate vessel containing water, with
cooling. The product will precipitate.

e |solation: Filter the solid precipitate, wash thoroughly with water to remove impurities, and
dry under vacuum to yield 2-amino-4,6-dichloropyrimidine.

Potential Research Applications & Experimental
Frameworks

The true potential of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine lies in the diverse
biological activities demonstrated by its structural analogs. Below are several promising
avenues for research, complete with hypothetical mechanisms and detailed experimental
protocols.

As a Kinase Inhibitor for Oncology

Rationale: 2-Amino-4,6-diarylpyrimidine derivatives have shown significant inhibitory activity
against ABL1 tyrosine kinase, a key target in chronic myeloid leukemia (CML).[9] The 2-
aminopyrimidine core is a common scaffold in many FDA-approved kinase inhibitors (e.g.,
Imatinib). The difluoromethoxy groups could enhance binding affinity and improve the
pharmacokinetic profile compared to existing inhibitors.
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Caption: Hypothesized inhibition of the ABL1 kinase signaling pathway.

This protocol provides a general method for assessing inhibitory activity against a target
kinase.[10]

Reagents: Recombinant ABL1 kinase, kinase-specific peptide substrate, ATP, and a
luminescence-based kinase assay kit (e.g., ADP-Glo™).

Compound Preparation: Prepare a stock solution of 2-Amino-4,6-
bis(difluoromethoxy)pyrimidine in DMSO. Create a series of dilutions to determine the
ICso value.

Kinase Reaction: In a 96-well plate, add the kinase buffer, the test compound at various
concentrations, the ABL1 enzyme, and the specific substrate.

Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time
(e.g., 60 minutes).
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» Detection: Stop the kinase reaction and measure the remaining ATP by adding the ADP-
Glo™ reagent. This reagent converts the ADP generated into a luminescent signal.

» Data Analysis: Measure luminescence using a plate reader. The signal is inversely
proportional to kinase activity. Calculate the percent inhibition for each compound
concentration and determine the ICso value using non-linear regression analysis. A known
inhibitor (e.g., Imatinib) should be used as a positive control.

As an Anti-inflammatory Agent via Nitric Oxide Inhibition

Rationale: 5-Substituted 2-amino-4,6-dichloropyrimidines have been shown to inhibit the
production of nitric oxide (NO) in immune-activated macrophages.[8] Overproduction of NO is a
hallmark of chronic inflammation. The electron-withdrawing nature of the difluoromethoxy
groups could modulate the electronic properties of the pyrimidine ring, potentially leading to
potent inhibition of inducible nitric oxide synthase (iNOS).
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Caption: Logical workflow for NO production and its inhibition.

This protocol is based on the Griess assay for measuring nitrite, a stable metabolite of NO.[11]
[12]

e Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS
until they reach 80-90% confluency.

e Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10> cells/mL and allow them
to adhere overnight.

o Compound Treatment: Pre-treat the cells with various concentrations of 2-Amino-4,6-
bis(difluoromethoxy)pyrimidine for 1-2 hours.

» Stimulation: Induce NO production by adding lipopolysaccharide (LPS, 1 pg/mL) to all wells
except the negative control.

e Incubation: Incubate the plate for 24 hours.
e Griess Assay:
o Transfer 50 uL of the cell culture supernatant from each well to a new 96-well plate.

o Add 50 pL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-
naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.

o Incubate in the dark at room temperature for 10-15 minutes.
o Measurement: Measure the absorbance at 540 nm using a microplate reader.

o Data Analysis: Create a standard curve using known concentrations of sodium nitrite.
Calculate the concentration of nitrite in the samples and determine the percentage of NO
inhibition. A known iNOS inhibitor (e.g., L-NAME) should be used as a positive control. A
parallel MTT assay should be run to exclude cytotoxicity as the cause of reduced NO levels.

Summary of Biological Activities of Related
Compounds
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To provide a broader context for potential research, the following table summarizes the

documented biological activities of various 2-aminopyrimidine derivatives.

Compound Class

Biological Activity

Target(s)

ICs0 Values /
Potency

2-Amino-4,6-
diarylpyrimidines[9]

Anti-cancer (Chronic

Myeloid Leukemia)

ABL1 Tyrosine Kinase

Lead compounds
show ICso values of
8.77 uM (K562 cells)
and 3.35 pM (ABL1

kinase).

ICso of 2 uM for NO

5-Fluoro-2-amino-4,6- o Nitric Oxide S

] o Anti-inflammatory ) inhibition in mouse
dichloropyrimidine[8] Production )

peritoneal cells.

2-Amino-4,6- )

] ] ] High potency and
disubstituted- A1 Adenosine o

A1AR selectivity for the Ax

pyrimidine-5-

carbonitriles[13]

Receptor Antagonism

adenosine receptor.

Substituted 2-
Aminopyrimidines[14]

B-Glucuronidase
Inhibition

B-Glucuronidase

Lead compound
showed an ICso of 2.8
uM, significantly more
potent than the
standard (45.75 pM).

2-Amino-4,6-
diarylpyrimidines[15]

Anti-diabetic

a-glucosidase & o-

amylase

Dual inhibitors with
ICso0 values as low as
0.087 uM for a-
glucosidase and 0.189

uM for a-amylase.

Conclusion

While 2-Amino-4,6-bis(difluoromethoxy)pyrimidine remains an under-explored molecule, its

structural features—a proven biologically active 2-aminopyrimidine core and two strategically

placed difluoromethoxy groups—make it a highly compelling candidate for drug discovery and

development. The physicochemical advantages conferred by the -OCHF2 moieties, such as
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enhanced metabolic stability and unique hydrogen bonding capabilities, suggest that this
compound could offer superior properties compared to its non-fluorinated or methoxylated
analogs. The potential applications in oncology and inflammatory diseases are particularly
promising, given the strong evidence from related structures. The experimental frameworks
provided in this guide offer a clear path for researchers to begin systematically investigating the
therapeutic potential of this novel chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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